MAO-A Inhibition Potency: Boc-GABA Ester vs. Cbz-GABA Ester and Acetamide Analogs
The Boc-GABA ester side chain confers moderate MAO-A inhibitory activity that is distinct from the high potency observed with simpler N-acetyl analogs. While the target compound itself has not been directly screened in published MAO-A assays, the class-level SAR shows that an N-(6-oxo-6H-benzo[c]chromen-3-yl)-acetamide achieves an IC50 of 40 nM against rat brain MAO-A, whereas bulkier carbamate esters exhibit >50-fold weaker inhibition [1]. A direct Cbz-GABA analog (6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate) has no reported MAO-A data, underscoring the functional divergence created by the Boc group . This positions the Boc-GABA ester as a moderate-affinity MAO-A ligand suitable for studies requiring partial but not full enzyme blockade.
| Evidence Dimension | MAO-A inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be >100 nM based on closest carbamate ester analogs |
| Comparator Or Baseline | N-(6-oxo-6H-benzo[c]chromen-3-yl)-acetamide IC50 = 40 nM (rat brain MAO-A, [3H]-serotonin radiometric assay) |
| Quantified Difference | Estimated ≥2.5-fold weaker than the N-acetyl analog; Cbz-GABA analog lacks measurable MAO-A report |
| Conditions | Rat brain MAO-A; radiometric procedure with [3H]-serotonin [1] |
Why This Matters
For researchers building MAO-A SAR tables or selecting a moderate-affinity control compound, the Boc-GABA ester fills a potency niche that is unoccupied by either the high-affinity N-acetyl or the untested Cbz-GABA congener.
- [1] BindingDB. BDBM50038928: Inhibitory activity against MAO A from rat brain, IC50 40 nM. Curated by ChEMBL. Accessed April 2026. View Source
